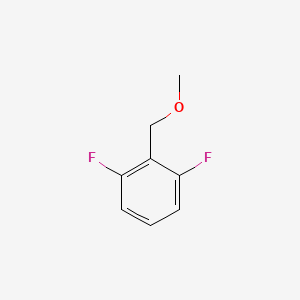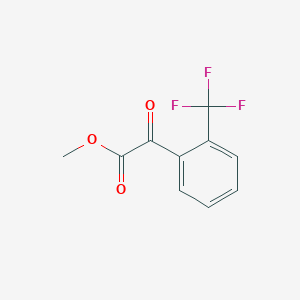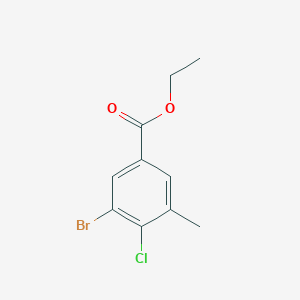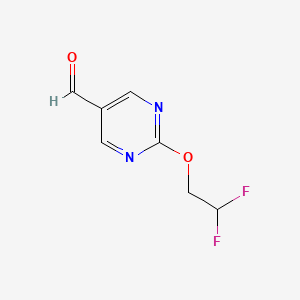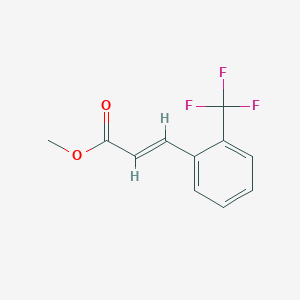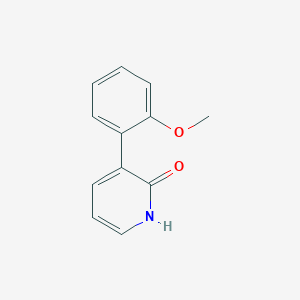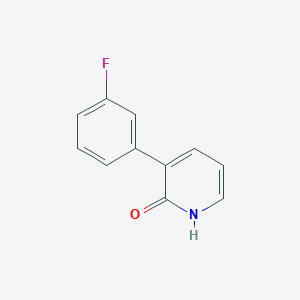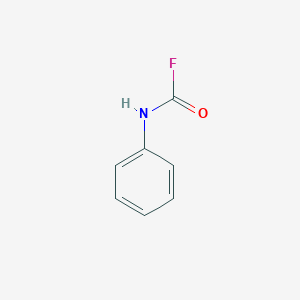
N-phenylcarbamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylcarbamoyl fluoride is an organic compound with the chemical formula C7H6FNO It is a fluorinated derivative of carbamoyl compounds, characterized by the presence of a phenyl group attached to the carbamoyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenylcarbamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrogen fluoride. This reaction typically requires controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive and toxic .
Another method involves the anodic oxidation of oxamic acids in the presence of triethylamine trihydrofluoride (Et3N·3HF). This method is practical, scalable, and robust, allowing for the rapid synthesis of carbamoyl fluorides from readily available and stable precursors .
Industrial Production Methods
Industrial production of this compound often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or carbonyl difluoride. These methods require careful handling and specific reaction conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the fluorine atom with a nucleophile, such as an amine or an alcohol.
Electrophilic fluorination: This reaction introduces a fluorine atom into the compound, enhancing its reactivity and stability.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include silver fluoride, triethylamine trihydrofluoride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-phenylcarbamoyl amines, while electrophilic fluorination can produce highly fluorinated derivatives .
Aplicaciones Científicas De Investigación
N-phenylcarbamoyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those requiring fluorinated moieties for enhanced stability and bioavailability.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of N-phenylcarbamoyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by forming covalent bonds with active sites, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-phenylcarbamoyl fluoride include:
N-phenylcarbamoyl chloride: A chlorinated derivative with similar reactivity but different handling requirements.
N-phenylcarbamoyl bromide: A brominated analogue with distinct chemical properties.
N-phenylcarbamoyl iodide: An iodinated compound with unique reactivity patterns.
Uniqueness
This compound is unique due to its fluorinated nature, which imparts enhanced stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The presence of the fluorine atom also makes it more resistant to metabolic degradation, increasing its potential for pharmaceutical applications .
Propiedades
IUPAC Name |
N-phenylcarbamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXAINSCQJRLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439705 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-91-3 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)
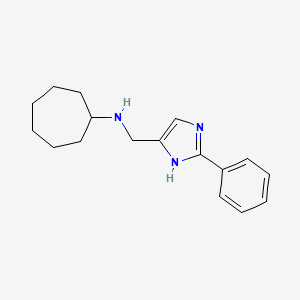
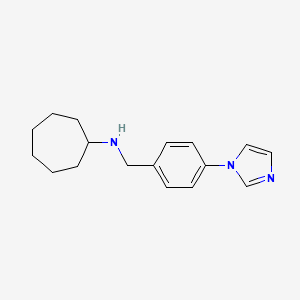



![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine](/img/structure/B6318443.png)
